molecular formula C8H8N4O B8410807 N'-hydroxy-1H-indazole-5-carboximidamide

N'-hydroxy-1H-indazole-5-carboximidamide

Cat. No.: B8410807
M. Wt: 176.18 g/mol
InChI Key: GMRJDEPRPOJLOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production methods for N'-hydroxy-1H-indazole-5-carboximidamide are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity while minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

N'-hydroxy-1H-indazole-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) and catalysts like copper acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

N'-hydroxy-1H-indazole-5-carboximidamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other IDO1 inhibitors such as epacadostat (INCB24360) and various hydroxyindazole derivatives .

Uniqueness

N'-hydroxy-1H-indazole-5-carboximidamide is unique due to its specific structure, which allows it to bind to the IDO1 enzyme with high affinity. This binding mode is similar to that of epacadostat but offers distinct advantages in terms of potency and selectivity .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N'-hydroxy-1H-indazole-5-carboximidamide

InChI

InChI=1S/C8H8N4O/c9-8(12-13)5-1-2-7-6(3-5)4-10-11-7/h1-4,13H,(H2,9,12)(H,10,11)

InChI Key

GMRJDEPRPOJLOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=NO)N)C=NN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared following procedure described for Intermediate 1, step 2, but starting from 1H-indazole-5-carbonitrile (JW-Pharmalab, 0.50 g; 3.49 mmol) as a beige solid (560 mg, 91%). 1H NMR (DMSO-d6) δ 13.12 (s, 1H), 9.54 (s, 1H), 8.10 (s, 1H), 8.04 (s, 1H), 7.71 (d, J=8.7 Hz, 1H), 7.49 (d, J=8.7 Hz, 1H), 5.82 (bs, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

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